(3-Fluorophenyl)trimethylsilane
Overview
Description
“(3-Fluorophenyl)trimethylsilane” is a chemical compound that belongs to the class of silanes . It consists of a fluorophenyl group attached to a silicon atom, which is in turn bonded to three methyl groups . The molecular formula of this compound is C9H13FSi .
Molecular Structure Analysis
The molecular structure of “(3-Fluorophenyl)trimethylsilane” consists of a fluorophenyl group attached to a silicon atom, which is in turn bonded to three methyl groups . The molecular weight of this compound is 168.28 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving “(3-Fluorophenyl)trimethylsilane” are not detailed in the available sources, silanes in general are known to serve as a radical H-donor or as a hydride donor . They offer their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine .Physical And Chemical Properties Analysis
“(3-Fluorophenyl)trimethylsilane” is characterized by its molecular formula C9H13FSi and a molecular weight of 168.28 g/mol . Further physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources.Scientific Research Applications
1. Dielectric Film Deposition
Trimethylsilane, a precursor to compounds like (3-Fluorophenyl)trimethylsilane, is utilized in depositing dielectric thin films. This process is essential in creating low-permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, significantly enhancing circuit performance in advanced device interconnection schemes (Loboda, 1999).
2. Ortho Deprotonation Studies
Studies on derivatives like (2-Fluorophenyl)trimethylsilane demonstrate how bulky silyl substituents affect the deprotonation reactions of halogenated aromatic compounds. This reveals the impact of steric hindrance on chemical reactivity, providing insights into reaction kinetics and molecular design (Heiss et al., 2007).
3. Generation of 1,2-Dehydrobenzene
The dehalosilylation of (o-halophenyl)trimethylsilanes, related to (3-Fluorophenyl)trimethylsilane, is critical in generating 1,2-dehydrobenzene. This process involves a stepwise mechanism starting with the formation of an o-halophenyl carbanion, essential in synthetic organic chemistry (Cunico & Dexheimer, 1973).
4. Synthesis of Fluoro Olefins
Compounds like Fluorotris(trimethylsilyl)methane, related to (3-Fluorophenyl)trimethylsilane, are used in one-pot syntheses to produce fluoro olefins. These reactions are significant in creating structurally diverse organic compounds with potential applications in various industries (Shimizu et al., 2000).
5. Synthesis of Fluoroorganic Compounds
(Polyfluoroorganyl)trimethylsilanes, closely related to (3-Fluorophenyl)trimethylsilane, are used for introducing polyfluorinated groups into carbonyl compounds and various other organic molecules. This area of research is vital for developing new materials and pharmaceuticals (Furin & Bardin, 1991).
6. Electrochemical Silylation of Fluoroalkenes
The synthesis of (1,2-difluorovinyl)trimethylsilanes through electrochemical reduction demonstrates the versatility of trimethylsilane derivatives in chemical synthesis. This method is significant in the field of organic electrochemistry (Martynov et al., 1998).
7. Phosphorus-Fluorine Chemistry
Studies in phosphorus-fluorine chemistry utilize o-phenylenedioxybis(trimethylsilane), a related compound, to explore new phosphoranes. This research contributes to understanding the complex interactions between phosphorus and fluorine, which is crucial in developing new materials (Doak & Schmutzler, 1971).
8. Protection in Grignard Syntheses
The trimethylsilyl group, an element of (3-Fluorophenyl)trimethylsilane, is used to protect terminal ethynyl groups in Grignard syntheses. This method is fundamental in creating complex organic compounds with high precision (Eaborn et al., 1967).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-fluorophenyl)-trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREFXRBIIBMQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375377 | |
Record name | Silane, (3-fluorophenyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)trimethylsilane | |
CAS RN |
7217-41-6 | |
Record name | Silane, (3-fluorophenyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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